An In-Depth Technical Guide to (R)-3-Aminopentanoic Acid Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-3-Aminopentanoic Acid Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-aminopentanoic acid hydrochloride, a chiral β-amino acid derivative, is a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and key applications, with a particular focus on its role as a precursor to pharmacologically active compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and utilization of this important chiral intermediate.
Introduction
(R)-3-aminopentanoic acid, also known as (R)-β-aminovaleric acid, is a non-proteinogenic β-amino acid.[1] Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile reagent in various synthetic applications.[2] The chiral nature of this compound, with the amino group at the (R)-configured stereocenter, is of particular significance in the development of stereospecific pharmaceuticals.[3] This guide will delve into the core chemical properties, established synthetic routes, and notable applications of (R)-3-aminopentanoic acid hydrochloride, providing a technical resource for scientists in the pharmaceutical and chemical research sectors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (R)-3-aminopentanoic acid hydrochloride is essential for its effective use in research and development.
Structure and Identification
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Chemical Name: (R)-3-aminopentanoic acid hydrochloride
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Synonyms: (R)-3-Aminovaleric acid hydrochloride, (R)-β-Aminovaleric acid hydrochloride
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Molecular Formula: C₅H₁₂ClNO₂[2]
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Molecular Weight: 153.61 g/mol
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CAS Number: 952650-02-1[4]
Table 1: Physicochemical Properties of (R)-3-Aminopentanoic Acid and its Hydrochloride Salt
| Property | (R)-3-Aminopentanoic Acid | (R)-3-Aminopentanoic Acid Hydrochloride | Reference(s) |
| Appearance | White to yellow solid | White to off-white crystalline solid/fluffy powder | [3],[2][4] |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₂ClNO₂ | [3],[2] |
| Molecular Weight | 117.15 g/mol | 153.61 g/mol | [3] |
| Boiling Point (Predicted) | 230.1 ± 23.0 °C | Not available | |
| pKa (Predicted) | 3.80 ± 0.10 | Not available | |
| Solubility | Soluble in water | Soluble in water | [3],[2] |
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl group, and the methine proton at the chiral center. In the hydrochloride salt, the amine protons will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five carbon atoms in the molecule, including the carbonyl carbon, the chiral methine carbon, and the carbons of the ethyl group and the adjacent methylene group.[5]
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Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt is expected to exhibit characteristic absorption bands corresponding to:
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O-H stretching of the carboxylic acid.
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N-H stretching of the ammonium salt.
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C=O stretching of the carboxylic acid.
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C-N stretching.[5]
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-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups.
Synthesis of (R)-3-Aminopentanoic Acid Hydrochloride
The enantioselective synthesis of β-amino acids is a topic of significant interest in organic chemistry.[6] Several strategies can be employed to produce (R)-3-aminopentanoic acid hydrochloride with high optical purity.
Asymmetric Synthesis
Asymmetric synthesis methodologies aim to create the desired stereoisomer directly. This can be achieved through various approaches, including the use of chiral catalysts or auxiliaries. While a specific, detailed protocol for the asymmetric synthesis of (R)-3-aminopentanoic acid hydrochloride is not widely published in readily accessible literature, general methods for asymmetric β-amino acid synthesis can be adapted. These often involve the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester or the asymmetric hydrogenation of a β-enamino ester.
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective method for separating enantiomers. This approach typically involves the use of an enzyme, such as a lipase or an acylase, that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the desired (R)-enantiomer. For instance, a racemic ester of 3-aminopentanoic acid could be subjected to enzymatic hydrolysis, where the enzyme preferentially hydrolyzes the (S)-ester, leaving the (R)-ester unreacted. Subsequent hydrolysis of the enriched (R)-ester would yield the desired (R)-3-aminopentanoic acid.
A general workflow for enzymatic resolution is depicted below:
Caption: General workflow for the enzymatic resolution of a racemic 3-aminopentanoic acid derivative.
Experimental Protocol: A Conceptual Approach
While a specific, validated protocol from a peer-reviewed source is not available, a plausible synthetic route could involve the following conceptual steps, which would require optimization and validation in a laboratory setting.
Step 1: Synthesis of Racemic 3-Aminopentanoic Acid
A common method for the synthesis of β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia.
Step 2: Esterification
The racemic 3-aminopentanoic acid would then be esterified, for example, by reaction with ethanol in the presence of an acid catalyst, to produce ethyl 3-aminopentanoate.
Step 3: Enzymatic Resolution
The racemic ethyl 3-aminopentanoate would be subjected to enzymatic resolution as described in section 3.2.
Step 4: Hydrolysis and Salt Formation
The enriched (R)-ethyl 3-aminopentanoate would be hydrolyzed under acidic conditions, followed by evaporation of the solvent and crystallization to yield (R)-3-aminopentanoic acid hydrochloride.
Applications in Drug Discovery and Development
(R)-3-aminopentanoic acid hydrochloride serves as a crucial chiral building block in the synthesis of various pharmaceutical agents.[3]
Precursor for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
A significant application of this compound is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. These drugs are used in the treatment of type 2 diabetes. The (R)-configuration of the amino group is often essential for the biological activity of these inhibitors.
GABA Analogue and Neurological Research
As a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, (R)-3-aminopentanoic acid and its analogues are of interest in neurological research.[7][8] GABA analogues can modulate neuronal excitability and are used in the treatment of conditions such as epilepsy, neuropathic pain, and anxiety disorders.[7] The specific mechanism of action of (R)-3-aminopentanoic acid would likely involve interaction with GABA receptors or transporters, although detailed studies on this specific compound are not widely reported.
The general mechanism of GABAergic inhibition is illustrated below:
Caption: Simplified diagram of GABAergic neurotransmission.
Safety and Handling
(R)-3-aminopentanoic acid hydrochloride should be handled in accordance with standard laboratory safety procedures. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5][9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
(R)-3-aminopentanoic acid hydrochloride is a chiral building block of significant utility in the pharmaceutical industry. Its defined stereochemistry and versatile chemical nature make it an important precursor for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthetic strategies, and key applications, offering a valuable resource for researchers and scientists working in the field of drug discovery and development. Further research into novel synthetic routes and expanded applications of this compound is warranted.
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